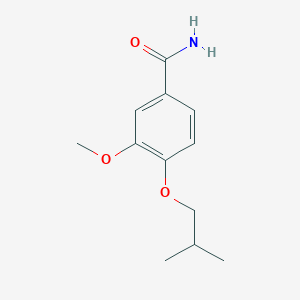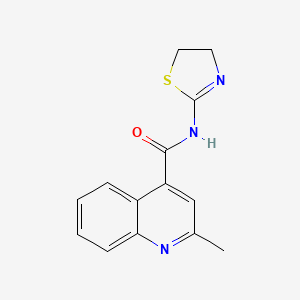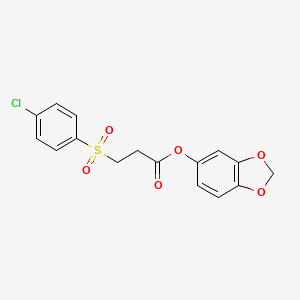
3-Methoxy-4-(2-methylpropoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-4-(2-methylpropoxy)benzamide, also known as GW501516, is a synthetic drug that was originally developed as a treatment for metabolic and cardiovascular diseases. However, it has gained popularity in the world of sports and fitness due to its ability to enhance physical performance and endurance.
Wirkmechanismus
The mechanism of action of 3-Methoxy-4-(2-methylpropoxy)benzamide involves its binding to and activation of PPARδ, which leads to the upregulation of genes involved in lipid and glucose metabolism, as well as mitochondrial biogenesis and fatty acid oxidation. This results in increased energy production and improved endurance.
Biochemical and Physiological Effects:
Studies have shown that 3-Methoxy-4-(2-methylpropoxy)benzamide administration leads to increased endurance and physical performance in animal models. It has also been shown to improve lipid and glucose metabolism, reduce inflammation, and promote mitochondrial biogenesis and fatty acid oxidation. These effects are thought to be mediated by the activation of PPARδ.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Methoxy-4-(2-methylpropoxy)benzamide in lab experiments include its well-established synthesis method, its ability to activate PPARδ, and its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. However, there are also limitations to its use, including the need for further studies to establish its safety and efficacy in humans, and the potential for misuse in the world of sports and fitness.
Zukünftige Richtungen
For research on 3-Methoxy-4-(2-methylpropoxy)benzamide include further studies to establish its safety and efficacy in humans, as well as its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. Other potential directions include the development of more potent and selective PPARδ agonists, as well as the investigation of its effects on other physiological processes. Overall, 3-Methoxy-4-(2-methylpropoxy)benzamide shows promise as a therapeutic agent, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of 3-Methoxy-4-(2-methylpropoxy)benzamide involves the reaction of 4-(2-methylpropoxy)aniline with chloroacetyl chloride in the presence of triethylamine. The resulting product is then subjected to a sequence of reactions involving methylation, hydrolysis, and condensation to yield the final product. The synthesis method is well-established and has been described in several scientific publications.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-4-(2-methylpropoxy)benzamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. It has been shown to activate the peroxisome proliferator-activated receptor delta (PPARδ), which plays a crucial role in regulating lipid and glucose metabolism, as well as promoting mitochondrial biogenesis and fatty acid oxidation. This makes it a promising candidate for the treatment of conditions such as obesity, diabetes, and dyslipidemia.
Eigenschaften
IUPAC Name |
3-methoxy-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8(2)7-16-10-5-4-9(12(13)14)6-11(10)15-3/h4-6,8H,7H2,1-3H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRRNGKLFCWIDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutoxy-3-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-phenyl-2-[[2-(3-sulfamoylbenzoyl)oxyacetyl]amino]thiophene-3-carboxylate](/img/structure/B7479322.png)
![1-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7479341.png)







![2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl(piperazin-1-yl)methanone](/img/structure/B7479405.png)
![methyl 1-[2-[2-(1H-indol-3-yl)acetyl]oxyacetyl]piperidine-4-carboxylate](/img/structure/B7479411.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7479415.png)